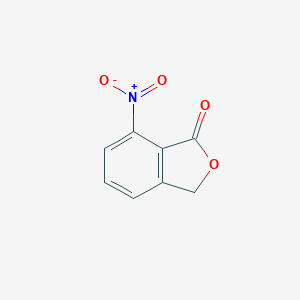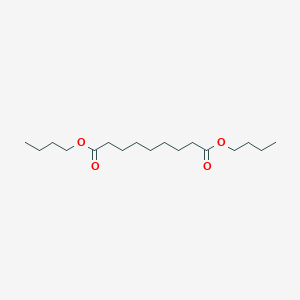![molecular formula C18H15N5 B184782 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile CAS No. 63827-46-3](/img/structure/B184782.png)
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile, also known as DPAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrroloquinoline quinone (PQQ) family, which has been shown to have a variety of biological and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile is not fully understood, but it is thought to involve the activation of certain enzymes that are involved in cellular processes. Specifically, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to activate the enzyme pyruvate dehydrogenase, which is involved in the conversion of pyruvate to acetyl-CoA. This activation may help to improve cellular metabolism and energy production.
Biochemical And Physiological Effects
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have a variety of biochemical and physiological effects. For example, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to increase the production of ATP, which is the primary energy source for cells. Additionally, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to increase the activity of certain enzymes that are involved in cellular metabolism. Finally, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile in lab experiments is its potential to improve cellular metabolism and energy production. Additionally, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. However, there are also limitations to using 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile in lab experiments. For example, the mechanism of action of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile. One area of research is in the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile and its effects on cellular processes. Finally, there is potential for 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile to be used in the treatment of neurological disorders, and further research is needed to explore this potential application.
Synthesis Methods
The synthesis method of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile involves several steps, including the condensation of 2-cyanoacetamide with 2,3,3-trimethylindolenine, followed by the coupling of the resulting intermediate with malononitrile. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biochemistry, where 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have a variety of effects on cellular processes. For example, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
63827-46-3 |
|---|---|
Product Name |
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile |
Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-(3-cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C18H15N5/c1-18(2)13-6-4-5-7-14(13)23(3)16-12(10-21)15(22-17(16)18)11(8-19)9-20/h4-7,17,22H,1-3H3 |
InChI Key |
URMLGWWWKYBVDQ-UHFFFAOYSA-N |
SMILES |
CC1(C2C(=C(C(=C(C#N)C#N)N2)C#N)N(C3=CC=CC=C31)C)C |
Canonical SMILES |
CC1(C2C(=C(C(=C(C#N)C#N)N2)C#N)N(C3=CC=CC=C31)C)C |
Other CAS RN |
63827-46-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)
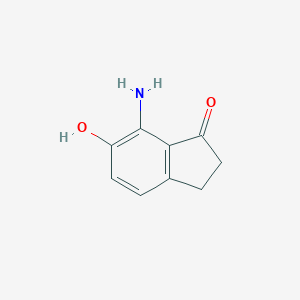
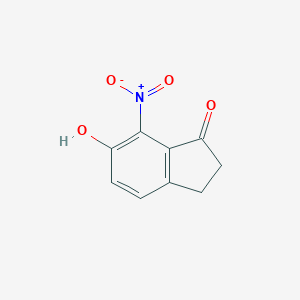
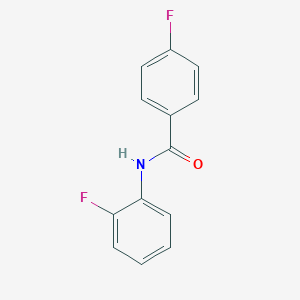
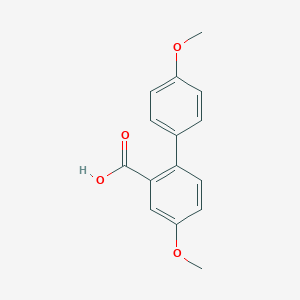
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)

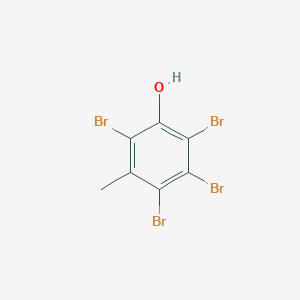
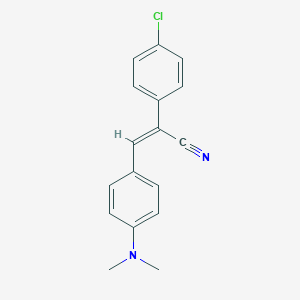
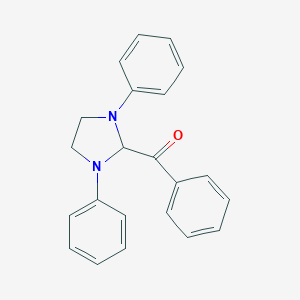

![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
